Cas no 57965-30-7 ((2S)-2-Mercaptopropanoic Acid)

(2S)-2-Mercaptopropanoic Acid structure
(2S)-2-Mercaptopropanoic Acid structure
Product Name:(2S)-2-Mercaptopropanoic Acid
CAS No:57965-30-7
MF:C3H6O2S
MW:106.143539905548
MDL:MFCD01075044
CID:947858
Update Time:2025-07-23

(2S)-2-Mercaptopropanoic Acid Chemical and Physical Properties

Names and Identifiers

    • (s)-(-)-thiolactic acid
    • (2S)-thiolactic acid
    • (S)-2-mercapto-propionic acid
    • (S)-2-Mercaptopropionic acid
    • (S)-2-sulfanylpropanoic acid
    • (S)-2-sulfanylpropionic acid
    • (S)-thiolactic acid
    • AG-G-04988
    • CTK5A7705
    • Propanoic acid, 2-mercapto-, (2S)-
    • (2S)-2-Mercaptopropanoic Acid
    • MDL: MFCD01075044
    • Inchi: 1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)/t2-/m0/s1
    • InChI Key: PMNLUUOXGOOLSP-REOHCLBHSA-N
    • SMILES: C(O)(=O)[C@@H](S)C

Computed Properties

  • Exact Mass: 106.00888

Experimental Properties

  • Solubility: 可溶于氯仿(少许)、乙酸乙酯、甲醇(少许)
  • PSA: 37.3

(2S)-2-Mercaptopropanoic Acid Security Information

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Additional information on (2S)-2-Mercaptopropanoic Acid

Introduction to (2S)-2-Mercaptopropanoic Acid (CAS No. 57965-30-7)

{(2S)-2-Mercaptopropanoic Acid}, chemically known as (S)-2-mercaptobutyric acid, is a significant compound in the field of pharmaceutical chemistry and biochemistry. With the CAS number 57965-30-7, this chiral thiol acid has garnered considerable attention due to its unique structural and functional properties. The enantiomerically pure form, specifically the (S)-configuration, plays a crucial role in various biochemical pathways and drug development processes. This introduction delves into the compound's chemical characteristics, biological significance, and recent advancements in its application within the pharmaceutical industry.

The molecular structure of (2S)-2-Mercaptopropanoic Acid consists of a propane backbone with a thiol (-SH) group attached to the second carbon atom. The (S)-configuration of the chiral center imparts specific stereochemical properties that influence its reactivity and interaction with biological targets. This compound is particularly notable for its ability to participate in redox reactions, making it a valuable intermediate in synthesizing complex molecules. Additionally, its thiol moiety allows for interactions with metal ions and other sulfur-containing compounds, which are essential in numerous enzymatic processes.

In recent years, (2S)-2-Mercaptopropanoic Acid has been extensively studied for its potential applications in drug design and development. One of the most promising areas is its use as a chiral auxiliary in asymmetric synthesis. The (S)-enantiomer, in particular, has been employed to enhance the enantioselectivity of various catalytic reactions, leading to more efficient and sustainable synthetic routes. Researchers have also explored its role in modulating biological pathways by acting as a precursor for bioactive molecules. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in inflammation and oxidative stress.

Moreover, the pharmacological properties of (2S)-2-Mercaptopropanoic Acid have been investigated for their potential therapeutic benefits. Studies have indicated that this compound may possess antioxidant and anti-inflammatory effects, primarily due to its ability to scavenge free radicals and modulate signaling pathways associated with inflammation. These properties make it a candidate for developing novel therapeutic agents targeting chronic diseases such as arthritis and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier has also sparked interest in its potential applications for central nervous system disorders.

Recent advancements in computational chemistry have further enhanced our understanding of (2S)-2-Mercaptopropanoic Acid's interactions with biological targets. Molecular dynamics simulations and quantum mechanical calculations have revealed detailed insights into how this compound binds to specific enzymes and receptors. These studies have not only improved our knowledge of its mechanism of action but also guided the design of more potent derivatives. For example, computational screening has identified structural modifications that could enhance binding affinity and reduce off-target effects, paving the way for next-generation drugs.

The synthesis of (2S)-2-Mercaptopropanoic Acid has also seen significant developments, particularly in achieving high enantiomeric purity. Traditional synthetic routes often involve chiral resolution or asymmetric hydrogenation techniques. However, recent innovations have introduced more efficient methods such as biocatalytic approaches using engineered enzymes. These methods not only improve yield but also minimize environmental impact by reducing waste and energy consumption. The growing emphasis on green chemistry has made such advancements particularly relevant in industrial-scale production.

Another area where (2S)-2-Mercaptopropanoic Acid has made notable contributions is in material science. Its thiol group allows for covalent bonding with various functional materials, making it useful in creating smart polymers and nanomaterials. These materials have applications ranging from drug delivery systems to sensors and catalysts. The ability to tune the properties of these materials by incorporating (2S)-2-Mercaptopropanoic Acid into their structure offers exciting possibilities for innovation across multiple disciplines.

The future prospects of (2S)-2-Mercaptopropanoic Acid are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of molecular interactions continues to evolve, so too will the ways in which this compound is utilized. Whether through drug development, material science, or biochemical research, (2S)-2-Mercaptopropanoic Acid remains a cornerstone of innovation in chemistry and related fields.

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